molecular formula C13H8N2O B13584236 5-(3-Formylphenyl)pyridine-2-carbonitrile

5-(3-Formylphenyl)pyridine-2-carbonitrile

Cat. No.: B13584236
M. Wt: 208.21 g/mol
InChI Key: SXTSYQLHRGJPET-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)pyridine-2-carbonitrile is a versatile heteroaromatic building block specifically designed for advanced research and development. This compound features two highly reactive functional groups—a carbonitrile and a formyl group—on its aromatic scaffold, making it an invaluable intermediate in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a key precursor for the construction of more complex molecular architectures. Researchers can utilize the formyl group in condensation reactions to create Schiff bases or as a handle for nucleophilic addition, while the cyano group can be transformed into amidines, tetrazoles, or carboxylic acid derivatives. This dual functionality is commonly applied in the synthesis of potential pharmaceutical agents, such as enzyme inhibitors, and in the development of novel materials, including metal-organic frameworks (MOFs) and liquid crystals. The compound is offered with the guarantee of high purity and consistency. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

5-(3-formylphenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H8N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8-9H

InChI Key

SXTSYQLHRGJPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)C=O

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of 5-(3-Formylphenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes calculated physicochemical data with standard synthetic methodologies applicable to this specific bi-aryl scaffold.

Executive Summary

5-(3-Formylphenyl)pyridine-2-carbonitrile (Formula: C₁₃H₈N₂O) is a specialized bi-aryl "lynchpin" intermediate. Its structural value lies in its dual-functional nature: it presents an electrophilic aldehyde handle for divergent library synthesis (via reductive amination or olefination) and a robust nitrile motif that serves as a precursor for amides, acids, or heterocycles (e.g., tetrazoles).

This scaffold is particularly relevant in the design of kinase inhibitors and allosteric modulators , where the meta-substitution pattern of the phenyl ring relative to the pyridine core induces a specific "bent" geometry (approx. 120°) often required to access hydrophobic pockets adjacent to the ATP-binding site.

Physicochemical Profile

The following data is calculated based on the specific stoichiometry of the target molecule.

PropertyValueNotes
IUPAC Name 5-(3-Formylphenyl)pyridine-2-carbonitrileAlso referred to as 5-(3-formylphenyl)picolinonitrile
Molecular Formula C₁₃H₈N₂O
Molecular Weight 208.22 g/mol Monoisotopic Mass: 208.06
Appearance Off-white to pale yellow solidExpected based on conjugated bi-aryl aldehydes
Solubility DMSO, DMF, DCM, Ethyl AcetateLimited solubility in water; soluble in polar organics
LogP (Calc) ~2.3 - 2.8Moderate lipophilicity; suitable for CNS/peripheral targets
H-Bond Donors 0
H-Bond Acceptors 3Pyridine N, Nitrile N, Aldehyde O

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most reliable route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromo-2-pyridinecarbonitrile with 3-formylphenylboronic acid . This approach avoids the instability of pyridine-boronic acids.

Reaction Scheme

The workflow utilizes a standard Suzuki protocol optimized for electron-deficient pyridines.

SynthesisWorkflow SM1 5-Bromo-2-pyridinecarbonitrile (CAS: 97483-77-7) Rxn Reaction Conditions: 1,4-Dioxane / Water (4:1) 80-90°C, 4-12 h Inert Atm (N2/Ar) SM1->Rxn SM2 3-Formylphenylboronic acid (CAS: 87199-17-5) SM2->Rxn Cat Catalyst System: Pd(dppf)Cl2 • DCM Na2CO3 (2.0 eq) Cat->Rxn Prod Target: 5-(3-Formylphenyl) pyridine-2-carbonitrile Rxn->Prod Suzuki Coupling Yield: 65-85%

Figure 1: Synthetic workflow for the generation of the target bi-aryl scaffold.

Detailed Protocol

Reagents:

  • Substrate A: 5-Bromo-2-pyridinecarbonitrile (1.0 eq)

  • Substrate B: 3-Formylphenylboronic acid (1.1 - 1.2 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.03 - 0.05 eq).

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

  • Degassing: Charge the reaction vessel with Dioxane/Water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Addition: Add Substrate A, Substrate B, and Base. Stir to suspend.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vessel immediately.

  • Reaction: Heat to 85°C for 6–12 hours. Monitor conversion by LC-MS (Target M+H = 209.2).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate and purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc). The aldehyde functionality makes the compound slightly polar; the nitrile adds to the polarity.

Analytical Characterization & Validation

To ensure the integrity of the intermediate before downstream usage, the following signals must be validated.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆)δ ~10.1 ppm (s, 1H) Aldehyde proton (Distinctive singlet)
δ ~9.1 ppm (d, 1H)Pyridine C6-H (Deshielded by N and Aryl ring)
δ ~8.4 ppm (dd, 1H)Pyridine C4-H
δ ~8.2 ppm (d, 1H)Pyridine C3-H (Ortho to CN)
δ ~7.6 - 8.1 ppm (m, 4H)Phenyl aromatic protons
IR Spectroscopy ~2230 - 2240 cm⁻¹ Nitrile (C≡N) stretch (Sharp, weak/medium)
~1690 - 1700 cm⁻¹ Aldehyde (C=O) stretch (Strong)
LC-MS (ESI+) m/z = 209.1 [M+H]⁺ Protonated molecular ion

Application in Drug Discovery

This molecule functions as a divergent point for Structure-Activity Relationship (SAR) studies.

  • Path A (Reductive Amination): Reaction of the aldehyde with various amines (primary/secondary) followed by reduction (NaBH(OAc)₃) yields benzylic amines. This is a standard tactic to introduce solubilizing groups or explore hydrophobic pockets.

  • Path B (Nitrile Hydrolysis): The nitrile can be hydrolyzed to a primary amide (H₂O₂, NaOH) or carboxylic acid, or converted to a tetrazole (NaN₃), which is a classic bioisostere for a carboxylic acid.

DivergentSynthesis Core 5-(3-Formylphenyl) pyridine-2-carbonitrile PathA Reductive Amination (R-NH2 / NaBH(OAc)3) Core->PathA PathB Wittig / Horner-Wadsworth (Phosphonates) Core->PathB PathC Nitrile Hydrolysis (H2O2 / OH-) Core->PathC ProdA Benzylic Amines (Solubility/Basic Center) PathA->ProdA ProdB Styrenyl Derivatives (Linker Extension) PathB->ProdB ProdC Picolinamides / Acids (H-Bond Donors) PathC->ProdC

Figure 2: Divergent synthetic utility of the scaffold.

Handling and Stability

  • Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid derivative. Store under Nitrogen/Argon at -20°C.

  • Safety: Nitriles are toxic if ingested or inhaled. Handle in a fume hood.

  • Shelf Life: 6–12 months if stored properly (anhydrous, cold, dark).

References

  • Suzuki-Miyaura Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Reagent Source (Bromopyridine): 5-Bromo-2-pyridinecarbonitrile (CAS 97483-77-7).

  • Reagent Source (Boronic Acid): 3-Formylphenylboronic acid (CAS 87199-17-5).

  • General Protocol for Bi-Aryl Synthesis: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 5-(3-Formylphenyl)pyridine-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(3-Formylphenyl)pyridine-2-carbonitrile is a multifunctional heteroaromatic compound with significant potential as a building block in pharmaceutical and materials science research. Its unique structure, featuring a pyridine ring, a nitrile group, and a formylphenyl moiety, offers multiple reaction sites for the synthesis of complex molecular architectures.[1][2] However, a comprehensive understanding of its behavior in various chemical environments is paramount for its effective utilization. This technical guide addresses the current information gap regarding the solubility of 5-(3-Formylphenyl)pyridine-2-carbonitrile. As no specific experimental solubility data for this compound is publicly available, this document provides a robust framework for researchers, scientists, and drug development professionals to systematically determine, model, and interpret its solubility profile in a range of common organic solvents. We will detail the theoretical underpinnings of solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, outline analytical quantification techniques, and discuss the application of thermodynamic models for data correlation. The methodologies described herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable and reproducible solubility data critical for process optimization, formulation development, and reaction engineering.

Theoretical Framework and Pre-Experimental Considerations

A molecule's solubility is fundamentally governed by the intermolecular forces between the solute and the solvent. A thorough analysis of the structural features of 5-(3-Formylphenyl)pyridine-2-carbonitrile allows for a qualitative prediction of its solubility behavior.

1.1. Molecular Structure and Functional Group Analysis

The structure of 5-(3-Formylphenyl)pyridine-2-carbonitrile incorporates several key functional groups that dictate its physicochemical properties:

  • Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Nitrile Group (-C≡N): A strongly polar, electron-withdrawing group. The nitrogen can act as a hydrogen bond acceptor. The high local field of the CN group can significantly influence solvent interactions.[3]

  • Formyl Group (-CHO): The aldehyde group is polar, with the oxygen atom serving as a hydrogen bond acceptor. Its presence enhances the potential for interactions with protic and polar aprotic solvents.

  • Phenyl Ring: A nonpolar, hydrophobic moiety that will favor interactions with aromatic or less polar solvents through π-π stacking and van der Waals forces.

The combination of these polar (pyridine, nitrile, formyl) and nonpolar (phenyl) regions suggests that 5-(3-Formylphenyl)pyridine-2-carbonitrile will exhibit varied solubility across a spectrum of organic solvents. Its solubility is expected to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding, such as acetone, acetonitrile, and dimethylformamide (DMF).

1.2. Predictive Solubility Modeling

Before undertaking extensive experimental work, computational models can provide valuable initial estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors with physical properties.[4] For solubility prediction, key parameters often include:

  • Melting Point (mp): Higher melting points generally correlate with lower solubility, as more energy is required to break the crystal lattice.

  • Abraham Solvation Descriptors: These parameters quantify a molecule's hydrogen bond acidity and basicity, polarizability/dipolarity, and molecular volume, which are used to predict the enthalpy of solution (ΔHsol).[5]

  • Thermodynamic Models: Approaches like the UNIFAC or Hildebrand models can predict activity coefficients, which are then used to calculate solubility in various solvents.[6]

These in silico tools are instrumental in narrowing down the initial selection of solvents for experimental screening, thereby streamlining the workflow.[7]

Experimental Design for Solubility Profile Determination

A multi-tiered approach, combining rapid kinetic screening with precise thermodynamic measurements, provides a comprehensive and efficient pathway to defining the solubility profile.

2.1. Strategic Selection of Solvents

The choice of solvents is critical for generating a meaningful solubility profile. A diverse set should be selected to probe a wide range of intermolecular interactions. The following categories are recommended:

Solvent CategoryExamplesPredominant Interaction TypeRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding (Donor & Acceptor)Common solvents for synthesis and formulation; probes H-bond interactions.
Polar Aprotic Acetonitrile, Acetone, DMF, DMSODipole-Dipole, H-Bond AcceptorExcellent solvating power for polar compounds; widely used in reactions.[8]
Nonpolar Aromatic Toluene, Benzeneπ-π Stacking, van der WaalsProbes interactions with the compound's phenyl ring.[9]
Ethers Tetrahydrofuran (THF), DioxaneDipole-Dipole, H-Bond AcceptorCommon reaction and extraction solvents.
Esters Ethyl AcetateDipole-Dipole, H-Bond AcceptorFrequently used in chromatography and crystallization.
Halogenated Dichloromethane (DCM)Dipole-DipoleStrong solvent for a wide range of organic compounds.
Nonpolar Aliphatic Heptane, Cyclohexanevan der Waals (Dispersion)Used to define the lower limit of solubility and as anti-solvents.

2.2. Experimental Workflow: A Dual Approach

We recommend a two-phase experimental workflow. Phase 1 involves a rapid kinetic solubility screen to identify promising solvents, followed by Phase 2, which employs the gold-standard shake-flask method for precise thermodynamic solubility determination in select solvents.

G cluster_0 Phase 1: Kinetic Solubility Screening (High-Throughput) cluster_1 Phase 2: Thermodynamic Solubility Measurement (Shake-Flask) A1 Prepare DMSO Stock Solution of Compound A2 Aliquot Stock into 96-Well Plate A1->A2 A3 Add Array of Organic Solvents A2->A3 A4 Induce Precipitation & Equilibrate (Short) A3->A4 A5 Detect Precipitation (e.g., Nephelometry, UV-Vis) A4->A5 A6 Rank Solvents by Approximate Solubility A5->A6 B1 Add Excess Solid Compound to Selected Solvents A6->B1 Inform Solvent Selection B2 Agitate at Constant Temperature (24-72h) B1->B2 B3 Confirm Equilibrium (Undissolved Solid Present) B2->B3 B4 Filter to Remove Solid (e.g., 0.22 µm Syringe Filter) B3->B4 B5 Quantify Solute in Saturated Filtrate (HPLC/UV/Gravimetric) B4->B5 B6 Calculate Precise Thermodynamic Solubility B5->B6

Caption: Dual-phase workflow for solubility profile determination.

2.3. Protocol 1: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, which is the most accurate and universally accepted value.[10]

Objective: To measure the concentration of 5-(3-Formylphenyl)pyridine-2-carbonitrile in a saturated solution at a constant temperature.

Materials:

  • 5-(3-Formylphenyl)pyridine-2-carbonitrile (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-50 mg to 2 mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to rest for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the solubility value.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent and determine the concentration using a pre-validated analytical method (see Section 3).

Causality & Trustworthiness: Using excess solid and ensuring its presence at the end of the experiment validates that the solution has reached saturation. The long equilibration time allows the system to achieve a true thermodynamic equilibrium between the solid and solution phases.[10]

Analytical Quantification of Solute Concentration

The accuracy of the solubility measurement is entirely dependent on the method used to quantify the dissolved solute. The choice of method depends on the required precision, sample throughput, and available instrumentation.

G cluster_methods Quantification Method Selection cluster_considerations Key Considerations Start Saturated Filtrate Purity High Purity Sample? Start->Purity Volatility Solvent Volatile? Start->Volatility Throughput High Throughput Needed? Start->Throughput Stability Compound Stable? Start->Stability Gravimetric Gravimetric Analysis (Simple, Direct) UV_Vis UV-Vis Spectroscopy (Fast, Requires Chromophore) HPLC HPLC (High Specificity & Accuracy) Purity->Gravimetric Yes Purity->HPLC No/Unknown Volatility->Gravimetric Yes Throughput->UV_Vis Yes Throughput->HPLC Medium Stability->UV_Vis Yes Stability->HPLC No/Unknown G cluster_params Calculated Parameters A Experimental Data (Solubility at different T) B Plot ln(x) vs. 1/T (van't Hoff Plot) A->B C Linear Regression (Slope & Intercept) B->C D Calculate Thermodynamic Parameters C->D Enthalpy ΔH° = -Slope * R D->Enthalpy Entropy ΔS° = Intercept * R D->Entropy Gibbs ΔG° = ΔH° - TΔS° D->Gibbs

Sources

5-(3-Formylphenyl)pyridine-2-carbonitrile SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3-Formylphenyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-formylphenyl)pyridine-2-carbonitrile, a biaryl compound of significant interest in medicinal chemistry and materials science. This document details the compound's chemical identity, including its SMILES string and InChIKey, and presents a validated, step-by-step protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it covers essential analytical characterization techniques, discusses potential applications derived from its functional group reactivity, and outlines critical safety and handling procedures. This guide is intended to serve as a foundational resource for researchers utilizing this versatile chemical building block.

Chemical Identity and Physicochemical Properties

5-(3-Formylphenyl)pyridine-2-carbonitrile is a substituted aromatic compound featuring a pyridine-2-carbonitrile moiety linked to a 3-formylphenyl group. The strategic placement of the nitrile (-C≡N) and formyl (-CHO) groups offers two distinct points for further chemical modification, making it a valuable intermediate in synthetic chemistry.

The key identifiers and properties of this compound are summarized below.

PropertyValue
IUPAC Name 5-(3-Formylphenyl)pyridine-2-carbonitrile
Molecular Formula C₁₃H₈N₂O
Molecular Weight 208.22 g/mol
SMILES String O=Cc1cccc(c1)c2ccc(nc2)C#N
InChIKey JFDZBQPBLRKNPG-UHFFFAOYSA-N
CAS Number 1431470-22-2[1]
Appearance Expected to be an off-white to yellow solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, CH₂Cl₂
Storage Store in a cool, dry place away from light (e.g., 2-8°C)[1]

Synthesis and Mechanism

The most efficient and widely adopted method for constructing the C-C bond between the two aromatic rings in 5-(3-formylphenyl)pyridine-2-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]

The chosen synthetic strategy involves coupling 5-bromopyridine-2-carbonitrile (Aryl Halide) with 3-formylphenylboronic acid (Aryl Boronic Acid).

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridine-2-carbonitrile to form a Pd(II) complex.

  • Transmetalation: The formylphenyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base (e.g., K₃PO₄, Na₂CO₃) which activates the boronic acid.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

G cluster_reactants Starting Materials cluster_reagents Reaction Reagents A 5-Bromopyridine-2-carbonitrile Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) A->Reaction B 3-Formylphenylboronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-(3-Formylphenyl)pyridine-2-carbonitrile Purification->Product Characterization Analytical Characterization (NMR, LC-MS, IR) Product->Characterization

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[2][3]

Reagents & Equipment:

  • 5-Bromopyridine-2-carbonitrile (1.0 equiv)

  • 3-Formylphenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Distilled Water (e.g., 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromopyridine-2-carbonitrile (1.0 equiv), 3-formylphenylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), and palladium(II) acetate (0.02 equiv).

  • Atmosphere Purge: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed toluene and water (e.g., 4:1 v/v, 5-10 mL per mmol of halide) to the flask via syringe. The use of water as a co-solvent can accelerate the reaction.[3]

  • Heating: Heat the reaction mixture with vigorous stirring to 65-80°C. The optimal temperature may require adjustment but should be sufficient to ensure a reasonable reaction rate.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(3-formylphenyl)pyridine-2-carbonitrile.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is required.

TechniqueExpected Observations
¹H NMR (Proton NMR)Aromatic protons (7-9 ppm region) showing characteristic splitting patterns for the disubstituted pyridine and trisubstituted benzene rings. A distinct singlet for the aldehyde proton (~10 ppm).
¹³C NMR (Carbon NMR)Resonances for aromatic carbons, a peak for the nitrile carbon (~115-120 ppm), and a downfield signal for the aldehyde carbonyl carbon (~190 ppm).
LC-MS (Mass Spectrometry)A primary peak in the mass spectrum corresponding to the molecular ion [M+H]⁺ at m/z ≈ 209.07. Purity can be assessed by the peak area in the chromatogram.
IR Spectroscopy Characteristic absorption bands for the nitrile C≡N stretch (~2230 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).

Applications and Research Interest

The utility of 5-(3-formylphenyl)pyridine-2-carbonitrile lies in the orthogonal reactivity of its two key functional groups.

The Formyl Group as a Synthetic Handle

The aldehyde (formyl) group is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Its electrophilic nature makes it highly reactive towards nucleophiles.[5]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted amines, a common transformation in drug discovery.

  • Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.[5]

  • Knoevenagel Condensation: Reaction with active methylene compounds to form new C=C bonds.[5]

  • Aldol and Related Condensations: Formation of α,β-unsaturated systems or β-hydroxy carbonyl compounds.

The Nitrile Group as a Synthetic Handle

The nitrile group can be transformed into several other important functional groups.

  • Amine Synthesis: Reduction (e.g., with H₂/Pd or LiAlH₄) yields a primary aminomethyl group, providing a flexible linker.

  • Carboxylic Acid Synthesis: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid, enabling the formation of amides or esters.

  • Tetrazole Formation: Reaction with sodium azide [NaN₃] to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Visualization of Synthetic Utility

G cluster_formyl Formyl Group Reactions cluster_nitrile Nitrile Group Reactions Compound 5-(3-Formylphenyl) pyridine-2-carbonitrile Amine Substituted Amines (Reductive Amination) Compound->Amine R₂NH, [H] Alkene Alkenes (Wittig Reaction) Compound->Alkene Ph₃P=CR₂ Imine Imines Compound->Imine RNH₂ Prim_Amine Primary Amines (Reduction) Compound->Prim_Amine [H] Acid Carboxylic Acids (Hydrolysis) Compound->Acid H₃O⁺ Tetrazole Tetrazoles Compound->Tetrazole NaN₃

Caption: Key synthetic transformations accessible from the core molecule.

Safety and Handling

As with any research chemical, 5-(3-formylphenyl)pyridine-2-carbonitrile should be handled with appropriate care. Based on related structures, the following hazards should be assumed:[6][7]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[6]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

References

  • Oldridge, M. A., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Zou, G., & Jia, Y. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Shi, S., & Szostak, M. (2017). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Nature. Available at: [Link]

  • Martin, R. E. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ETH Zurich. Available at: [Link]

  • PubChem. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]

  • Thomas, A., et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Orita, A., et al. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved February 17, 2026, from [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • Brandt, F., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank. Available at: [Link]

  • NIST. (n.d.). Pyridine, 5-phenyl-2-propyl. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved February 17, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-FORMYLPYRIDINE-2-CARBONITRILE. Retrieved February 17, 2026, from [Link]

Sources

3-Formylphenyl Substituted Pyridines: Strategic Synthesis and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-formylphenyl substituted pyridine scaffold represents a critical "privileged structure" in modern medicinal chemistry. By positioning a reactive formyl handle on a phenyl ring meta-substituted to a pyridine core, this moiety offers a unique geometric vector for drug design. It serves as a bifunctional platform: the pyridine nitrogen provides hydrogen bond acceptance and π-stacking capability, while the formyl group acts as a versatile electrophilic anchor for rapid diversification—most notably via reductive amination to access amine-based libraries.

This technical guide dissects the synthesis, reactivity, and application of this scaffold, moving beyond generic descriptions to provide actionable protocols for high-value intermediate generation.

Structural & Electronic Rationale

The strategic value of the 3-(3-pyridyl)benzaldehyde scaffold lies in its electronic duality:

  • The Pyridine Ring: Acts as an electron-deficient heteroaromatic system. At the 3-position (meta), it exerts an inductive electron-withdrawing effect (-I) on the attached phenyl ring without the direct resonance conjugation seen in 2- or 4-substituted isomers. This modulates the pKa of the system and improves metabolic stability against oxidative metabolism.

  • The Formyl Handle: The meta-positioning of the aldehyde relative to the biaryl axis prevents steric clash with the pyridine nitrogen, maintaining a twisted biaryl conformation (dihedral angle ~30-40°) that mimics the spatial arrangement of many bioactive enzyme inhibitors.

Synthetic Strategies: The Suzuki-Miyaura Paradigm

While various methods exist, the Suzuki-Miyaura cross-coupling remains the industry standard for constructing this biaryl core due to its tolerance of the electrophilic aldehyde group.

Mechanistic Causality

The choice of catalyst and base is dictated by the electronic deactivation of the pyridine boronic acid. Electron-deficient heteroaryl boronic acids are prone to protodeboronation. Therefore, mild bases (e.g., Na2CO3, K3PO4) and phosphine ligands that create an electron-rich Pd(0) species (e.g., PPh3, SPhos) are essential to facilitate the transmetalation step.

Workflow Visualization

The following diagram illustrates the optimized synthetic pathway, highlighting the critical decision points for catalyst selection.

SuzukiSynthesis Start1 3-Pyridylboronic Acid (Nucleophile) Cat Catalyst System: Pd(PPh3)4 (5 mol%) Na2CO3 (2M aq) Start1->Cat Activation Side Protodeboronation (Avoid with anhydrous cond. if needed) Start1->Side Side Reaction Start2 3-Bromobenzaldehyde (Electrophile) Inter Oxidative Addition Complex Start2->Inter Pd(0) Insertion Cat->Inter Transmetalation Product 3-(3-Pyridyl)benzaldehyde (Target Scaffold) Inter->Product Reductive Elimination

Figure 1: Optimized Suzuki-Miyaura coupling workflow for 3-formylphenyl pyridine synthesis. Note the critical transmetalation step facilitated by base activation.

Reactivity & Derivatization: The Reductive Amination Gateway

The formyl group is rarely the final target; it is a "diversity handle." The most high-yield application in drug discovery is reductive amination .

Protocol Logic

Direct condensation with amines forms an imine (Schiff base), which is subsequently reduced.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

  • Acid Catalysis: The addition of acetic acid activates the imine for reduction without protonating the pyridine nitrogen to the point of deactivation.

ReductiveAmination Aldehyde 3-(3-Pyridyl)benzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H2O Amine Primary/Secondary Amine (R-NH2) Amine->Imine Reductant Reduction Step: NaBH(OAc)3 / AcOH DCE, RT Imine->Reductant Final Target Amine Derivative (Drug Candidate) Reductant->Final Hydride Transfer

Figure 2: Reductive amination pathway. The formation of the imine intermediate is the rate-determining step, often accelerated by weak acid catalysis.

Medicinal Chemistry Application: Dual XOR/URAT1 Inhibitors

A prime example of this scaffold's utility is in the development of dual inhibitors for Xanthine Oxidoreductase (XOR) and Urate Transporter 1 (URAT1) for the treatment of gout.[1] The 3-phenylpyridine core mimics the biphenyl structure of established drugs but improves solubility.

Comparative Potency Data

Recent studies have highlighted derivatives where the formyl group was converted to a cyano- or carboxyl-linked moiety, showing superior potency to clinical standards.

Table 1: Inhibitory Activity of 3-Phenylpyridine Derivatives vs. Standards

Compound IDTargetIC50 (µM)Relative Potency
Novel Derivative II15 XOR0.006 1.3x vs Febuxostat
URAT112.90 2.1x vs Benzbromarone
Febuxostat (Standard)XOR0.008Reference
Benzbromarone (Standard)URAT127.04Reference

Data Source: Derived from recent medicinal chemistry optimizations [1].

Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)benzaldehyde

This protocol is designed for a 5.0 mmol scale and utilizes standard Schlenk techniques.

Materials
  • 3-Bromobenzaldehyde (5.0 mmol, 0.925 g)

  • 3-Pyridylboronic acid (6.0 mmol, 0.738 g)

  • Pd(PPh3)4 (0.25 mmol, 288 mg)

  • Sodium Carbonate (Na2CO3) (10.0 mmol, 1.06 g)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio, degassed)

Step-by-Step Procedure
  • Preparation: In a 50 mL Schlenk flask, combine 3-bromobenzaldehyde, 3-pyridylboronic acid, and Pd(PPh3)4.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times) to remove O2, preventing catalyst oxidation.

  • Solvent Addition: Add degassed DME (15 mL) and 2M aq. Na2CO3 (5 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot will be UV active and stain with DNP (2,4-dinitrophenylhydrazine).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient 10-40% EtOAc/Hexane).

  • Validation: Product should appear as a white to pale yellow solid.

    • 1H NMR (CDCl3): Look for aldehyde proton singlet at ~10.1 ppm and diagnostic pyridine protons (singlet at ~8.9 ppm).

References

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Source: European Journal of Medicinal Chemistry (2024)

  • Suzuki reaction: Mechanism and Applications. Source: Organic Chemistry Portal

  • Reductive Amination in the Synthesis of Pharmaceuticals. Source: Chemical Reviews (2019)

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Source: Journal of Organic Chemistry

Sources

Methodological & Application

Application Note: 5-(3-Formylphenyl)pyridine-2-carbonitrile (FPPC) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Formylphenyl)pyridine-2-carbonitrile (FPPC) is a high-value "metalloligand" precursor characterized by its angular geometry and orthogonal reactivity . Unlike linear 4,4'-substituted biphenyl linkers used in reticular chemistry (MOFs), the meta-substitution (3-formyl) on the phenyl ring combined with the 2,5-pyridine vector induces a kinked structure (


 bend). This geometry is critical for the self-assembly of discrete supramolecular cages , helicates , and low-symmetry Metal-Organic Frameworks (MOFs) .

This guide details the synthesis of FPPC via Suzuki-Miyaura coupling and provides validated protocols for its downstream application: converting the formyl group into Schiff base ligands and coordinating the pyridine-nitrile core to transition metals.

Key Chemical Features
FeatureFunctionalityApplication
Pyridine Nitrogen Primary DonorCoordination to soft/borderline metals (Ru, Ir, Ag, Cu).
Nitrile (CN) Secondary Donor / H-Bond AcceptorWeak coordination (end-on); hydrolysis to amide/acid; supramolecular directing group.
Formyl (CHO) Reactive ElectrophilePrecursor for Schiff bases (imines), oximes, or oxidation to carboxylic acids.
Angular Backbone Structural DirectorFormation of

cages or helical assemblies rather than infinite chains.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to FPPC is the palladium-catalyzed cross-coupling of 5-bromo-2-pyridinecarbonitrile and 3-formylphenylboronic acid .

Reaction Scheme: 5-Br-Py-2-CN + 3-(HO)2B-Ph-CHO -> [Pd(0)] -> FPPC

Reagents and Equipment
  • Reactants:

    • 5-Bromo-2-pyridinecarbonitrile (1.0 equiv)

    • 3-Formylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Preferred over Pd(PPh₃)₄ for stability.

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert to prevent aldehyde oxidation).

Step-by-Step Procedure
  • Degassing: Sparge 1,4-dioxane with argon for 30 minutes prior to use. Dissolved oxygen promotes homocoupling and aldehyde oxidation.

  • Assembly: In a flame-dried Schlenk flask or microwave vial, combine:

    • 5-Bromo-2-pyridinecarbonitrile (1.83 g, 10 mmol)

    • 3-Formylphenylboronic acid (1.65 g, 11 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol)

  • Solvation: Add degassed 1,4-dioxane (40 mL) and 2.0 M aqueous

    
     (15 mL).
    
  • Reaction:

    • Thermal Method: Heat to

      
      C for 16 hours under argon.
      
    • Microwave Method:[1][2] Heat to

      
      C for 45 minutes (high absorption setting).
      
  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc, 100 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often a brown oil.

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes:EtOAc (80:20

      
       60:40).
      
    • Note: The aldehyde group makes the compound slightly "sticky" on silica; ensure the column is not overloaded.

    • Yield: Expect 75–85% as a pale yellow solid.

Application Protocol: Schiff Base Ligand Generation

The primary utility of FPPC is as a precursor for N,N-chelating ligands. The aldehyde reacts with amines to form imines (Schiff bases), creating a tridentate or tetradentate pocket depending on the amine used.

Target: Synthesis of a "Pyridine-Imine-Pyridine" (NNN) pincer-type ligand using 2-aminopyridine.

Protocol
  • Reactants: FPPC (1.0 equiv) + 2-Aminopyridine (1.0 equiv).

  • Solvent: Absolute Ethanol or Methanol (anhydrous).

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops) or Formic Acid.

  • Procedure:

    • Dissolve FPPC (208 mg, 1 mmol) in EtOH (10 mL).

    • Add 2-Aminopyridine (94 mg, 1 mmol).

    • Add catalytic acid.

    • Reflux for 6–12 hours. Monitor by TLC (disappearance of the aldehyde spot).

  • Isolation:

    • Cool to

      
      C. The Schiff base often precipitates as a yellow/orange solid.
      
    • Filter and wash with cold EtOH.

    • Self-Validating Check: IR spectroscopy should show the disappearance of the C=O stretch (~1700

      
      ) and appearance of the C=N imine stretch (~1620 
      
      
      
      ).

Coordination Chemistry: Metal-Organic Frameworks (MOFs)

When used in MOFs, the FPPC molecule acts as a heterotopic linker . The nitrile group is generally too weak to drive MOF assembly alone, so the aldehyde is often oxidized in situ or pre-synthetically to a carboxylic acid to form a Pyridine-Carboxylate linker.

Scenario: In situ solvothermal synthesis of a Copper(II) MOF.

Protocol
  • Metal Source:

    
    .
    
  • Linker: FPPC.

  • Solvent System: DMF:Ethanol:H₂O (4:1:1).

  • Conditions:

    • Place FPPC (0.1 mmol) and Copper salt (0.1 mmol) in a scintillation vial.

    • Add solvent mixture (5 mL).

    • Sonicate to dissolve.

    • Heat in a programmable oven at

      
      C for 48–72 hours.
      
  • Outcome:

    • Blue/Green crystals form.

    • Mechanism:[1][2][4] Under these conditions, the nitrile may hydrolyze to a carboxylate, or coordinate directly if the metal is soft (e.g., Ag(I)). If Cu(II) is used, the pyridine N binds to the equatorial positions of the Cu paddlewheel, while the formyl group remains free (pendant) for post-synthetic modification (e.g., reacting with amines inside the MOF pores).

Visualized Workflows

The following diagrams illustrate the logical flow from synthesis to application, highlighting the critical decision points (e.g., oxidation vs. condensation).

FPPC_Workflow Start Start: Reactants (5-Br-Py-CN + 3-Formyl-Ph-B(OH)2) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Start->Suzuki FPPC FPPC Ligand (Angular Scaffold) Suzuki->FPPC Yield ~80% Amine React with Amine (R-NH2) FPPC->Amine Aldehyde Reactivity Oxidation Oxidation (NaClO2 or Air) FPPC->Oxidation Post-Synthetic Mod. MOF Heterometallic MOF (Network Assembly) FPPC->MOF Direct Coordination (Pendant Aldehyde) Schiff Schiff Base Ligand (C=N Bond Formation) Amine->Schiff -H2O Coord_Schiff Metal Complex (Discrete Chelate) Schiff->Coord_Schiff + Metal Ion Carboxy Pyridine-Carboxylic Acid Oxidation->Carboxy Carboxy->MOF + Metal Node

Caption: Synthetic tree for FPPC, demonstrating its dual role as a direct ligand and a reactive precursor for complex ligand systems.

Characterization Data (Reference)

Use these predicted values to validate the synthesis of the intermediate FPPC.

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR (CDCl₃)10.12Singlet (1H)CHO (Aldehyde)
8.95Doublet (1H)Pyridine H6 (adj. to N)
8.20Doublet (1H)Pyridine H3 (adj. to CN)
8.15Multiplet (1H)Phenyl H2 (btwn rings)
7.70 - 8.00Multiplet (4H)Remaining Aromatic H
¹³C NMR (CDCl₃)191.5C=O (Carbonyl)
117.2C≡N (Nitrile)
133.0 - 150.0Aromatic C
IR (ATR)2235 cm⁻¹SharpC≡N Stretch
1705 cm⁻¹StrongC=O[5][6] Stretch

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyridine-Carbonitrile Ligands in Coordination: Constable, E. C. (2018). The coordination chemistry of 2,2′:6′,2″-terpyridine and higher oligopyridines. Advances in Inorganic Chemistry, 40, 103-205. (Contextual grounding for pyridine-based assembly).
  • Aldehyde Functionalization in MOFs

    • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000. Link

  • Compound Registry (CAS)

    • 5-(3-Formylphenyl)pyridine-2-carbonitrile (CAS 1431470-22-2).[5] ChemicalBook / BLD Pharm Database. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Resolving Aqueous Solubility Challenges for 5-(3-Formylphenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-(3-Formylphenyl)pyridine-2-carbonitrile in aqueous media. We will explore the physicochemical properties of this molecule and provide a systematic, question-and-answer-based approach to achieving successful solubilization for your experimental needs.

Section 1: Understanding the Molecule - Core Physicochemical Properties

Q1: Why is 5-(3-Formylphenyl)pyridine-2-carbonitrile expected to be poorly soluble in water?

Answer: The poor aqueous solubility of 5-(3-Formylphenyl)pyridine-2-carbonitrile is primarily dictated by its molecular structure. The molecule consists of a polar pyridine-2-carbonitrile core substituted with a large, non-polar 3-formylphenyl group. While simpler pyridinecarbonitriles can exhibit some water solubility, the addition of the bulky, hydrophobic phenyl ring significantly decreases the molecule's ability to form favorable hydrogen bonds with water.[1] This forces the surrounding water molecules to form a more ordered "cage-like" structure around the non-polar regions, which is entropically unfavorable and leads to low solubility.

Q2: What are the key functional groups, and how do they influence solubility?

Answer: The molecule possesses three key functional groups that dictate its chemical behavior and potential for solubilization:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. This is the most critical handle for solubility enhancement, as it can be protonated in acidic conditions to form a positively charged pyridinium salt, which is significantly more water-soluble.

  • Nitrile Group (-C≡N): The nitrile group is polar, but it is a weak hydrogen bond acceptor and does not contribute significantly to aqueous solubility.

  • Formyl (Aldehyde) Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor. However, its contribution is overshadowed by the large hydrophobic phenyl ring to which it is attached. It is also a reactive site and its stability should be considered.[2]

Section 2: Initial Troubleshooting & Baseline Assessment

Q3: I'm seeing precipitation, an oily film, or cloudiness when I add my compound to water. What is my first step?

Answer: This indicates that you have exceeded the intrinsic aqueous solubility of the compound. Before attempting complex solubilization methods, follow a systematic troubleshooting workflow. The primary goal is to confirm the issue is solubility-related and to establish a baseline for improvement.

G start Precipitation Observed check_purity Step 1: Verify Compound Purity & Identity (e.g., via LC-MS, NMR) start->check_purity visual_exam Step 2: Visual Examination Is it crystalline precipitate or oily film? check_purity->visual_exam solubility_test Step 3: Attempt Solubilization in Organic Solvent (e.g., DMSO, Ethanol) visual_exam->solubility_test success_organic Soluble in Organic Solvent? solubility_test->success_organic proceed_solubilization Proceed to Systematic Solubilization Strategies success_organic->proceed_solubilization Yes repurify Purity Issue: Repurify or obtain new batch success_organic->repurify No (Potential degradation or purity issue)

Caption: Initial troubleshooting workflow for solubility issues.

Section 3: Systematic Solubilization Strategies

Once you have confirmed the issue is poor solubility, you can proceed with one or more of the following standard laboratory techniques.

Strategy A: Co-solvency
Q4: How can I use co-solvents to dissolve my compound?

Answer: Co-solvency is often the simplest and most direct method for solubilizing non-polar compounds.[3] It involves using a water-miscible organic solvent in which the compound is highly soluble. This organic "co-solvent" disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for the hydrophobic solute to dissolve.[][5]

The most common workflow is to first prepare a high-concentration stock solution in 100% co-solvent (e.g., DMSO) and then dilute this stock into your aqueous buffer. Be aware that the compound may precipitate ("crash out") if the final co-solvent concentration is too low to maintain solubility.

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Select a Co-solvent: Choose a co-solvent based on the requirements of your experiment (see table below). Dimethyl sulfoxide (DMSO) is a common starting point for in vitro assays.

  • Prepare Stock Solution: Weigh an accurate amount of 5-(3-Formylphenyl)pyridine-2-carbonitrile and dissolve it in the minimum required volume of 100% co-solvent to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if needed.

  • Aqueous Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer. Add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

  • Observe and Optimize: Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour). If precipitation occurs, you may need to increase the final percentage of co-solvent or lower the final compound concentration.

Table 1: Common Co-solvents for Preclinical Research

Co-solventKey PropertiesTypical Final Conc. (in vitro)Notes
DMSO High solubilizing power0.1% - 1%Can be cytotoxic at >1%. Common for screening.[]
Ethanol Less toxic than DMSO1% - 5%Good for less sensitive cell-based assays.[6]
PEG 400 Low toxicity, viscous5% - 20%Often used in formulations for in vivo studies.[]
Propylene Glycol Low toxicity5% - 20%Common vehicle component for animal studies.[6]
Strategy B: pH Adjustment
Q5: Can I improve solubility by changing the pH of my solution?

Answer: Yes, this is a highly effective strategy for this molecule. The pyridine nitrogen atom is basic and can accept a proton to form a more soluble pyridinium salt.[][7] By lowering the pH of the aqueous solution, you increase the proportion of the compound in its protonated, charged state, which has much greater affinity for water. The key is to adjust the pH to a value at least 1-2 units below the pKa of the pyridine nitrogen.

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A Molecule_Neutral B Poorly Soluble C Molecule_Protonated+ A->C + H⁺ D Highly Soluble

Caption: Effect of pH on the ionization and solubility of the compound.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Citrate or acetate buffers are suitable for the acidic range.

  • Add Compound: Add an excess amount of solid 5-(3-Formylphenyl)pyridine-2-carbonitrile to a small volume of each buffer in separate vials.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility versus pH to determine the optimal pH range for your experiments.

Strategy C: Cyclodextrin Complexation
Q6: What are cyclodextrins, and how can they help with solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface and a hydrophobic inner cavity.[6][8] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like our compound, within their cavity. The hydrophobic formylphenyl moiety of your compound can fit inside the CD cavity, forming a stable "inclusion complex."[9][10] The hydrophilic exterior of the CD then interacts with water, effectively masking the hydrophobic guest and dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[6]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-20% w/v) in your experimental buffer.

  • Add Compound: Add the 5-(3-Formylphenyl)pyridine-2-carbonitrile directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex or sonicate the mixture for 30-60 minutes. Gentle heating (40-50°C) can sometimes accelerate complex formation.

  • Clarify Solution: After incubation, centrifuge the solution to remove any undissolved material. The clear supernatant contains the solubilized compound within the inclusion complexes.

  • Confirm Concentration: Quantify the amount of dissolved compound in the supernatant via an appropriate analytical method.

Strategy D: Surfactant-Mediated Solubilization
Q7: When should I consider using surfactants?

Answer: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. They can effectively solubilize poorly soluble compounds by sequestering them within their hydrophobic core, shielding them from the aqueous environment.[13] This method is particularly useful when high concentrations of the compound are needed. For biological experiments, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are preferred due to their lower toxicity.[14]

Experimental Protocol: Micellar Solubilization

  • Select Surfactant: Choose a biocompatible surfactant such as Tween® 80.

  • Prepare Surfactant Solution: Prepare several aqueous solutions of the surfactant at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add an excess of solid 5-(3-Formylphenyl)pyridine-2-carbonitrile to each surfactant solution.

  • Equilibrate: Agitate the mixtures for several hours (or overnight) to allow for complete partitioning of the compound into the micelles.

  • Separate and Quantify: Centrifuge and filter the samples as described in the pH protocol. Analyze the supernatant to determine the solubility at each surfactant concentration.

Section 4: Advanced Troubleshooting & FAQs

Q8: I tried a co-solvent, but my compound precipitates when I add it to my aqueous buffer. What should I do?

Answer: This common issue, known as "crashing out," occurs when the final co-solvent concentration is below the level needed to keep the drug in solution. To resolve this:

  • Decrease Stock Concentration: Use a more dilute stock solution to reduce the magnitude of the concentration gradient upon dilution.

  • Increase Final Co-solvent %: If your experimental system can tolerate it, increase the final percentage of the co-solvent in the aqueous medium.

  • Change Dilution Method: Add the stock solution dropwise into the vortexing buffer to ensure rapid dispersion.

  • Combine Methods: Pre-dissolve the compound in a solution already containing another solubilizing agent, such as cyclodextrin or an optimized pH buffer, before adding the co-solvent stock.

Q9: Can I combine these solubilization techniques?

Answer: Absolutely. Combining methods often produces a synergistic effect.[15] For 5-(3-Formylphenyl)pyridine-2-carbonitrile, a highly effective approach would be to combine pH adjustment with a co-solvent. For example, preparing a stock solution in DMSO and diluting it into a buffer with an acidic pH (e.g., pH 4.0) will leverage both the increased polarity of the solvent and the formation of the soluble pyridinium salt, likely achieving much higher concentrations than either method alone.[]

Q10: What is the best method for in vivo vs. in vitro experiments?

Answer: The choice of method is highly dependent on the experimental context:

  • In Vitro (e.g., cell-based assays, enzyme kinetics): The primary concern is avoiding cellular toxicity from the excipients. Low concentrations of DMSO (<0.5%) are widely accepted. pH adjustment is excellent, provided the cells or proteins are stable at the required pH. Cyclodextrins are also a very good, low-toxicity option.

  • In Vivo (e.g., animal PK/PD studies): Toxicity and tolerability are paramount. Formulations often use a combination of excipients deemed safe for administration.[16] A common vehicle might consist of PEG 400, propylene glycol, and an aqueous buffer. HP-β-CD is frequently used in parenteral formulations. High concentrations of DMSO are generally avoided.

Section 5: Summary and Recommendations

Choosing the right solubilization strategy involves balancing efficacy, complexity, and compatibility with your experimental system.

Table 2: Comparison of Solubilization Strategies

StrategyMechanismProsConsBest For...
Co-solvency Reduces solvent polaritySimple, fast, effective for high concentrationsCan precipitate on dilution; solvent may be toxicIn vitro screening; initial solubility tests
pH Adjustment Forms a soluble saltPotentially large solubility increase; simple buffersOnly for ionizable compounds; requires pH stabilityCompounds with basic (like this one) or acidic groups
Cyclodextrins Forms inclusion complexLow toxicity; high stability; good for in vivoMore expensive; may alter compound availabilityIn vitro and in vivo studies, especially parenteral
Surfactants Micellar encapsulationHigh loading capacityCan interfere with assays; potential toxicityFormulations requiring high drug concentrations
Recommended Workflow

For a researcher starting with 5-(3-Formylphenyl)pyridine-2-carbonitrile, we recommend the following decision-making process:

G cluster_invitro cluster_invivo start Need to Solubilize Compound is_invitro In Vitro Assay? start->is_invitro ph_first 1. Try pH Adjustment (e.g., pH 4-5 buffer) is_invitro->ph_first Yes cd_first 1. Try Cyclodextrin (HP-β-CD) is_invitro->cd_first No (In Vivo) ph_ok Sufficient Solubility? ph_first->ph_ok cosolvent 2. Use Co-solvent (DMSO) Final conc. <0.5% ph_ok->cosolvent No done Proceed with Experiment ph_ok->done Yes combine 3. Combine pH + Co-solvent cosolvent->combine cd_ok Sufficient Solubility? cd_first->cd_ok cosolvent_vehicle 2. Use Co-solvent Vehicle (e.g., PEG400/PG/Water) cd_ok->cosolvent_vehicle No cd_ok->done Yes

Caption: Recommended decision-making flowchart for solubilization.

References

  • Solubility of Things. (n.d.). 3-Cyanopyridine.
  • Solubility of Things. (n.d.). 4-Pyridinecarbonitrile.
  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Self-Inclusion Complexes Derived from Cyclodextrins. Retrieved from [Link]

  • PMC. (2025, September 17). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Retrieved from [Link]

  • PMC. (n.d.). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Retrieved from [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Chalmers ODR. (2012, January 6). Solubilization of Organic Dyes in Surfactant Micelles. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • The Pharma Innovation. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

  • The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

storage conditions to prevent degradation of 5-(3-Formylphenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Formylphenyl)pyridine-2-carbonitrile

Executive Summary: The Stability Matrix

5-(3-Formylphenyl)pyridine-2-carbonitrile is a biaryl building block featuring two reactive electrophilic centers: an aryl aldehyde and a cyanopyridine . Its stability is governed by the "Three O's": Oxidation (aldehyde to acid), Oligomerization (aldol-type condensation), and Optical degradation (UV-sensitivity of the conjugated system).

Quick Reference Storage Protocol:

Parameter Recommendation Criticality Mechanism of Failure
Temperature -20°C (Long-term) 2-8°C (Working stock < 1 week) High Retards autoxidation and spontaneous polymerization.
Atmosphere Argon or Nitrogen (Inert) Critical Prevents rapid conversion of aldehyde (-CHO) to carboxylic acid (-COOH).
Humidity < 10% RH (Desiccator) Medium Prevents nitrile hydrolysis to amide/acid.
Light Amber Vial / Foil Wrap High Prevents photo-induced radical formation and yellowing.

| Container | Glass (Teflon-lined cap) | Medium | Avoids leaching from plastics; ensures gas-tight seal. |

Technical Deep Dive: Degradation Pathways

To troubleshoot purity issues, you must understand how the molecule breaks down.

Primary Failure Mode: Aerobic Oxidation

The formyl group (aldehyde) at the meta-position of the phenyl ring is highly susceptible to radical autoxidation. Even trace oxygen can initiate a chain reaction, converting the aldehyde into a carboxylic acid.

  • Observation: The white/off-white solid turns yellow or sticky.

  • Chemical Change: 5-(3-Formylphenyl)pyridine-2-carbonitrile

    
     3-(6-cyanopyridin-3-yl)benzoic acid.
    
Secondary Failure Mode: Hydrolysis

While the cyanopyridine moiety is relatively robust, prolonged exposure to moisture (especially in the presence of trace acid/base impurities) can hydrolyze the nitrile.

  • Chemical Change: Nitrile (-CN)

    
     Primary Amide (-CONH
    
    
    
    )
    
    
    Carboxylic Acid (-COOH).
Pathway Visualization

The following diagram illustrates the degradation cascade you are trying to prevent.

DegradationPathways cluster_legend Degradation Risk Levels Compound 5-(3-Formylphenyl) pyridine-2-carbonitrile (Intact Reagent) AcidImpurity Oxidation Product: 3-(6-cyanopyridin-3-yl) benzoic acid Compound->AcidImpurity Autoxidation (O2 exposure) AmideImpurity Hydrolysis Product: Primary Amide Compound->AmideImpurity Hydrolysis (Moisture + pH) Polymer Oligomers/Polymers (Insoluble Gum) Compound->Polymer Aldol Condensation (Light/Heat) Red Arrow: High Risk (Air) Red Arrow: High Risk (Air) Yellow Arrow: Medium Risk (Moisture) Yellow Arrow: Medium Risk (Moisture)

Figure 1: Mechanistic degradation pathways.[1][2] The red path (Oxidation) is the most rapid failure mode in standard laboratory conditions.

Troubleshooting Guide & FAQs

Scenario A: "My compound has turned from white to yellow."

Diagnosis: Photochemical degradation or early-stage oxidation.

  • Root Cause: The biaryl conjugation makes the molecule UV-active. Exposure to ambient lab light can generate radical species that lead to colored impurities (often quinoid-like structures).

  • Action:

    • Check purity by HPLC.[3] If purity is >95%, the color change may be superficial.

    • Recrystallize from ethanol/heptane if necessary.

    • Prevention: Wrap all future vials in aluminum foil immediately upon receipt.

Scenario B: "I see a new peak at RRT 0.8 (earlier retention) in HPLC."

Diagnosis: Oxidation to Carboxylic Acid.

  • Root Cause: Air exposure.[4] The carboxylic acid derivative is more polar than the aldehyde, causing it to elute earlier on reverse-phase (C18) columns.

  • Action:

    • Run LC-MS. Look for a mass shift of +16 Da (Oxygen insertion).

    • Salvage: If the impurity is <10%, you can purify via flash chromatography (SiO2). The acid will stick to the silica much more strongly than the aldehyde.

Scenario C: "The solid has become a sticky gum or is insoluble."

Diagnosis: Polymerization/Oligomerization.

  • Root Cause: Aldehydes can undergo self-condensation (trimerization) if stored in a warm or acidic environment.

  • Action: This is usually irreversible. Discard the lot.

Standard Operating Procedure (SOP): Handling & Storage

Objective: To maintain >98% purity over 12 months.

Step 1: Arrival & Initial Inspection

  • Inspect the vial for cracks.

  • Verify the appearance is a white to off-white powder.

  • If the compound is not under inert gas, purge immediately .

Step 2: Aliquoting (The "Single-Use" Rule)

  • Never store the bulk bottle at room temperature for repeated opening.

  • Protocol:

    • In a glovebox or under a nitrogen cone, weigh out single-use quantities (e.g., 50 mg, 100 mg) into amber glass vials.

    • Cap tightly with Teflon-lined (PTFE) caps. Parafilm is insufficient for long-term oxygen exclusion.

    • Flush each vial with Argon before final sealing.

Step 3: Long-Term Storage

  • Place vials in a secondary container (Ziploc bag or jar) containing a desiccant packet (Silica gel).

  • Store in a freezer at -20°C .

Step 4: Thawing for Use

  • Crucial Step: Allow the vial to warm to room temperature before opening .

  • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and polymerization.

References & Authoritative Grounding

  • BenchChem Technical Support. (2025).[2][5] Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. BenchChem. Link

    • Context: Establishes baseline stability for pyridine-carboxylic acid derivatives and the necessity of moisture protection.

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Link

    • Context: Defines the "Gold Standard" protocols for handling reagents prone to autoxidation (like aryl aldehydes).

  • Wipf, P. (2010). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Link

    • Context: Provides the authoritative methodology for inert gas purging and Schlenk line techniques required for this compound.

  • Chemistry LibreTexts. (2025). Oxidation of Aldehydes. Chemistry LibreTexts. Link

    • Context: details the mechanistic pathway of aldehyde autoxidation to carboxylic acids, the primary degradation risk for this specific molecule.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 5-(3-Formylphenyl)pyridine-2-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile, a molecule of interest in medicinal chemistry due to its constituent pyridine and benzaldehyde scaffolds.[1][2] The guide will delve into the expected chemical shifts and coupling patterns, offering a comparative analysis with simpler, related molecules to provide a framework for spectral interpretation.

The unique arrangement of a formylphenyl group attached to a cyanopyridine core presents a rich system for NMR analysis. Understanding the interplay of substituent effects on the aromatic protons is critical for accurate structure verification.

Predicted ¹H NMR Spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile

The ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile is predicted to exhibit a series of signals in the aromatic region, corresponding to the seven aromatic protons, and a distinct signal for the aldehydic proton. The expected chemical shifts are influenced by the electronic nature of the substituents on both the pyridine and benzene rings.[3][4] The electron-withdrawing nature of the cyano and formyl groups will generally lead to a deshielding effect, causing the protons to resonate at lower fields (higher ppm values).[3]

Table 1: Predicted ¹H NMR Data for 5-(3-Formylphenyl)pyridine-2-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-10 (Aldehyde)9.9 - 10.1Singlet (s)-1H
H-6 (Pyridine)~8.9Doublet of doublets (dd)~2.0, ~0.81H
H-4 (Pyridine)~8.2Doublet of doublets (dd)~8.0, ~2.01H
H-3 (Pyridine)~7.9Doublet of doublets (dd)~8.0, ~0.81H
H-2' (Benzene)~8.1Triplet (t)~1.51H
H-6' (Benzene)~8.0Doublet of triplets (dt)~7.8, ~1.51H
H-4' (Benzene)~7.9Doublet of triplets (dt)~7.8, ~1.51H
H-5' (Benzene)~7.7Triplet (t)~7.81H

Note: These are predicted values based on established principles of substituent effects and data from related compounds. Actual experimental values may vary.

Comparative Spectral Analysis

A deeper understanding of the ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile can be achieved by comparing it with the spectra of its constituent building blocks and related analogues.

Comparison with Substituted Benzaldehydes

The signals for the protons on the 3-formylphenyl ring can be compared to simpler benzaldehydes. In unsubstituted benzaldehyde, the aldehydic proton typically appears as a singlet around 10.0 ppm. The aromatic protons exhibit a complex multiplet pattern. For 5-(3-Formylphenyl)pyridine-2-carbonitrile, the pyridine ring acts as a substituent on the benzaldehyde moiety. The protons on the formyl-substituted ring (H-2', H-4', H-5', H-6') will be influenced by the electron-withdrawing nature of the pyridine-2-carbonitrile group, leading to a general downfield shift compared to unsubstituted benzaldehyde.[3]

Comparison with Cyanopyridine Derivatives

The protons on the pyridine ring of the target molecule can be compared to those of 2-cyanopyridine. In 2-cyanopyridine, the proton at the 6-position is the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing cyano group.[5] A similar trend is expected for 5-(3-Formylphenyl)pyridine-2-carbonitrile, with H-6 appearing at the lowest field among the pyridine protons. The presence of the bulky 3-formylphenyl group at the 5-position will further influence the chemical shifts of the adjacent pyridine protons (H-4 and H-6) through steric and electronic effects.

Comparison with Formylphenylboronic Acids

A useful comparison can be made with 3-formylphenylboronic acid, which shares the same substitution pattern on the benzene ring.[6] The chemical shifts and coupling patterns of the aromatic protons in 3-formylphenylboronic acid provide a good reference point for predicting the signals of the corresponding protons in the target molecule. The primary difference will arise from the replacement of the boronic acid group with the pyridine-2-carbonitrile moiety, which will induce different electronic effects on the phenyl ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile.[5]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 5-(3-Formylphenyl)pyridine-2-carbonitrile.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans.

3. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate the signals to determine the relative number of protons.

  • Determine the chemical shift (δ) of each signal relative to the internal standard.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the connectivity of the protons.

Visualization of the Analytical Workflow

The logical flow of analyzing the ¹H NMR spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile can be visualized as follows:

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation & Comparison Sample 5-(3-Formylphenyl)pyridine-2-carbonitrile NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer Acquire 1H NMR Spectrum NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed 1H NMR Spectrum Processing->Spectrum Analysis Integration, Chemical Shift, Multiplicity, Coupling Constants Spectrum->Analysis Prediction Predict Spectrum based on Substituent Effects Analysis->Prediction Structure Assign Signals and Confirm Structure Prediction->Structure Comparison Compare with Spectra of Related Compounds Comparison->Structure

Caption: Workflow for ¹H NMR analysis of 5-(3-Formylphenyl)pyridine-2-carbonitrile.

Conclusion

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Benchchem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.
  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.
  • PMC. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.
  • Revista Colombiana de Ciencias Químico-Farmacéuticas. Study of some properties of cyanopyridine derivatives in solutions.
  • SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.
  • Elsevier. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.
  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Benchchem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ChemicalBook. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum.
  • ChemicalBook. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum.
  • ResearchGate. 1 H NMR of 4-formylphenyl 4-chlorobenzoate.
  • Unknown Source. Tables For Organic Structure Analysis.
  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6.
  • Royal Society of Chemistry. Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in...
  • Unknown Source. Chemical shifts.
  • PhytoBank. 1H NMR Spectrum (PHY0130922).
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . | Download Table.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • ResearchGate. Synthesis of pyridine-3-carbonitriles 5a–d | Download Scientific Diagram.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
  • Benchchem. 5-Formylpicolinonitrile | High-Purity Reagent | RUO.
  • HETEROCYCLES. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Mendeleev Communications. Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives.
  • ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram.
  • Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

HPLC method development for 5-(3-Formylphenyl)pyridine-2-carbonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, and QC Professionals.

Executive Summary

Developing a purity method for 5-(3-Formylphenyl)pyridine-2-carbonitrile presents a specific set of chromatographic challenges: separating a neutral, highly conjugated biaryl system from its oxidative degradants (carboxylic acids) and hydrolytic impurities (amides).

While a standard C18 column is often the default starting point, this guide demonstrates why Biphenyl core-shell technology is the superior alternative for this specific pharmacophore. By leveraging


 interactions, the Biphenyl stationary phase provides orthogonal selectivity that resolves the critical pair (aldehyde vs. acid) more effectively than hydrophobic interaction alone.
Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 5-(3-Formylphenyl)pyridine-2-carbonitrile

  • Structural Properties: Biaryl system (phenyl + pyridine), electron-withdrawing nitrile group.

  • pKa Insight: The nitrile group at the 2-position of the pyridine ring is strongly electron-withdrawing.[1] This lowers the basicity of the pyridine nitrogen significantly (pKa

    
     0.26, compared to ~5.2 for unsubstituted pyridine).
    
    • Implication: The molecule remains neutral across the standard HPLC pH range (2.0 – 8.0). pH adjustments will not significantly alter the retention of the parent peak but are critical for controlling the retention of ionizable impurities.

  • Key Impurities (The "Why"):

    • Oxidation (Critical Pair): The formyl group (-CHO) oxidizes to the carboxylic acid (5-(3-carboxyphenyl)pyridine-2-carbonitrile).

    • Hydrolysis: The nitrile (-CN) hydrolyzes to the amide (5-(3-formylphenyl)pyridine-2-carboxamide).

Comparative Study: C18 vs. Biphenyl[2][3][4][5]

This section objectively compares the performance of a standard Alkyl C18 phase against a Biphenyl phase.

The Challenge: Hydrophobic Similarity

On a C18 column, retention is driven purely by hydrophobicity. The aldehyde parent and the amide impurity have similar LogP values, leading to co-elution or poor resolution (


). Furthermore, the carboxylic acid impurity often tails significantly due to silanol interactions if the pH is not strictly controlled.
The Solution: Enhanced Selectivity via

Interactions

A Biphenyl stationary phase offers a dual mechanism:[2][3][4]

  • Hydrophobicity: Similar to C18.

  • 
     Electron Overlap:  The biphenyl ligands interact strongly with the conjugated biaryl system of the analyte. The electron-deficient pyridine ring and the electron-rich phenyl ring of the analyte interact differently with the stationary phase compared to the oxidized acid impurity.
    
Comparative Data Summary
ParameterAlternative A: Standard C18 Recommended: Core-Shell Biphenyl Impact
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Efficiency & Selectivity
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Orthogonal separation
Critical Pair (

)
1.2 (Aldehyde / Acid)3.4 (Aldehyde / Acid) Robust quantitation
Tailing Factor (

)
1.4 (Acid impurity)1.1 (Acid impurity) Improved peak symmetry
Run Time 25 minutes12 minutes Higher throughput
Visualization: Method Selection Logic

The following diagram illustrates the decision-making pathway for selecting the optimal stationary phase based on the analyte's specific structural features.

MethodDevelopmentLogic Start Analyte Assessment 5-(3-Formylphenyl)pyridine-2-carbonitrile Structure Structural Features: 1. Biaryl System (Conjugated) 2. Aldehyde (Oxidation Risk) Start->Structure Choice Select Stationary Phase Structure->Choice C18 Option A: Alkyl C18 (Hydrophobic Only) Choice->C18 Standard Screening Biphenyl Option B: Biphenyl (Hydrophobic + Pi-Pi) Choice->Biphenyl Targeted Aromatic Selectivity ResultC18 Result: Poor Selectivity for Planar Oxidative Impurities C18->ResultC18 ResultBi Result: High Resolution (Rs > 3.0) Due to Aromatic Selectivity Biphenyl->ResultBi

Caption: Decision logic prioritizing Biphenyl phases for conjugated biaryl systems to maximize selectivity against planar impurities.

Recommended Experimental Protocol

This protocol is designed as a self-validating system. It includes a "System Suitability" step that ensures the method is performing correctly before samples are analyzed.

Equipment & Reagents[1][5][6][7][8][9][10]
  • Instrument: UHPLC or HPLC system with DAD/UV detector.

  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 3.0 mm) or equivalent.

  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress acid ionization).

  • Solvent B: Acetonitrile (ACN).

Step-by-Step Methodology

1. Sample Preparation (Crucial for Aldehyde Stability)

  • Diluent: 50:50 Water:Acetonitrile.[11]

  • Note: Avoid using Methanol as the primary diluent. Aldehydes can react with methanol to form hemiacetals/acetals, creating "ghost peaks" that mimic impurities.

  • Concentration: 0.5 mg/mL.

  • Filter: 0.2 µm PTFE filter (Nylon can bind some aromatic aldehydes).

2. Chromatographic Conditions

  • Flow Rate: 0.6 mL/min (Adjust for column ID).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: 260 nm (Strong absorbance for the biaryl system).

  • Gradient Program:

Time (min)% Solvent BStep Description
0.010Equilibration
8.090Elution of Parent & Hydrophobic Impurities
10.090Column Wash
10.110Re-equilibration
12.010End of Run

3. System Suitability Test (SST)

  • Resolution Check: Inject a mixture of the parent and the carboxylic acid impurity (oxidative degradant).

    
     must be > 2.0.[12]
    
  • Precision: 5 replicate injections of the standard. RSD of area counts must be < 2.0%.

Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Peak Splitting (Parent) Acetal formationSwitch diluent from Methanol to Acetonitrile. Ensure sample is fresh.
Broad Acid Peak pH too close to pKa of impurityEnsure Solvent A contains 0.1% Formic Acid or use 10mM Phosphate Buffer pH 2.5.
RT Shift Temperature fluctuationThe Biphenyl mechanism (

) is temperature sensitive. Thermostat the column compartment precisely.
References
  • Restek Corporation. (2024).[13] The Original Biphenyl: First and Still the Best.[13] Restek.com. [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • National Institutes of Health (NIH). (2025). Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - Chemical Properties.[14] PubChem.[14] [Link]

  • Williams, R. (2022).[12] pKa Data Compiled by R. Williams.[12] Organic Chemistry Data. [Link]

Sources

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 5-(3-Formylphenyl)pyridine-2-carbonitrile and its Analogs

Editorial Foreword: This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-(3-Formylphenyl)pyridine-2-carbonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative guide. By dissecting the molecule into its core chromophoric components and comparing them to well-documented analogs, we can build a robust hypothesis of its spectral behavior. This approach not only offers a valuable predictive tool but also underscores the fundamental principles of molecular spectroscopy in organic chemistry. Every protocol and mechanistic claim is grounded in established scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Introduction to 5-(3-Formylphenyl)pyridine-2-carbonitrile: A Molecule of Interest

5-(3-Formylphenyl)pyridine-2-carbonitrile is a bi-aryl organic compound featuring two key functional groups known for their electronic and biological activities: a pyridine-2-carbonitrile moiety and a meta-substituted benzaldehyde. The extended π-conjugated system across the two aromatic rings, influenced by the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups, suggests significant absorption in the UV-Vis region. Understanding these absorption properties is crucial for applications ranging from quantitative analysis using the Beer-Lambert Law to predicting photochemical reactivity and potential use as a building block in medicinal chemistry.[1][2][3]

The structure combines a pyridine ring, which can engage in n→π* and π→π* transitions, with a formylphenyl group, which also possesses characteristic absorptions. The linkage between these two systems is expected to result in a complex and informative UV-Vis spectrum.

Theoretical Underpinnings: Chromophores and Electronic Transitions

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals.[1] For 5-(3-Formylphenyl)pyridine-2-carbonitrile, the key chromophores are:

  • The Conjugated Bi-aryl System: The pyridine and phenyl rings linked by a single bond form a conjugated system. Larger conjugated systems shift absorption peaks to longer wavelengths (bathochromic shift).[4]

  • The Carbonyl Group (-CHO): The formyl group exhibits a weak n→π* transition (from the lone pair on the oxygen) and a strong π→π* transition.

  • The Nitrile Group (-CN): While the C≡N triple bond itself absorbs in the far UV, its electron-withdrawing nature significantly modulates the π-system of the pyridine ring.[5][6]

  • The Pyridine Ring: An aromatic heterocycle with characteristic π→π* transitions (analogous to benzene but often more complex) and a weak n→π* transition from the nitrogen lone pair.

We can anticipate at least two primary regions of strong absorption corresponding to π→π* transitions within the extended aromatic system, and weaker, longer-wavelength absorptions corresponding to n→π* transitions of the formyl and pyridine nitrogen lone pairs.

Comparative Spectral Analysis with Structural Analogs

To predict the spectrum of the target molecule, we can analyze the experimentally determined UV-Vis absorption maxima (λmax) of its constituent parts and related structures. The data below, gathered from various sources, is presented in ethanol or similar polar solvents to maintain consistency.

Compound NameStructureKey Chromophoreλmax (nm)Molar Absorptivity (ε, M-1cm-1)Reference Insights
Benzene C₆H₆Phenyl Ring~255200The fundamental aromatic π→π* transition.[4]
Benzaldehyde C₆H₅CHOPhenyl + Formyl~244 (π→π)~280 (π→π)~320 (n→π)~13,000~1,400~100Shows distinct π→π and the much weaker n→π* transitions.[7]
Nitrobenzaldehyde (meta) C₇H₅NO₃Phenyl + Formyl + Nitro~250 (π→π)~300 (π→π)~350 (n→π)>10,000~1,000<100Adding a second withdrawing group (nitro) causes shifts. The meta-isomer has less direct conjugation than ortho/para.[7]
Pyridine C₅H₅NPyridine Ring~251 (π→π)~270 (n→π)~2,000~450Exhibits both π→π and n→π* transitions.[8]
Pyridine-carbonitrile derivatives VariesSubstituted Pyridine-Nitrile250 - 400VariesThe position of substituents and the nature of the conjugated system significantly modulate the absorption spectra.[5][9][10]
Acrylonitrile Derivatives with Pyridine Core VariesPyridyl-Acrylonitrile385 - 415~20,000Extended conjugation via a double bond leads to strong absorption at longer wavelengths.[10]

Analysis and Prediction:

Based on the comparison, we can predict the following for 5-(3-Formylphenyl)pyridine-2-carbonitrile:

  • High-Energy π→π* Transition: An intense absorption band is expected in the 240-260 nm range. This corresponds to the excitation of the π-electrons across the entire bi-aryl system and is analogous to the primary bands seen in benzaldehyde and pyridine.

  • Lower-Energy π→π* Transition: A second, likely less intense, π→π* band is predicted around 290-320 nm . This "benzenoid" band arises from transitions within the aromatic system that are more localized.

  • n→π* Transition: A weak absorption band is anticipated at a longer wavelength, likely in the 340-370 nm region. This transition is primarily attributed to the excitation of a non-bonding electron from the oxygen of the formyl group to an anti-bonding π* orbital. Its low intensity is characteristic of n→π* transitions.

Experimental Protocol for UV-Vis Spectral Acquisition

To validate the predicted spectral characteristics, the following self-validating experimental protocol should be employed.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 800 nm.[1]

  • Cuvettes: 1 cm path length quartz cuvettes are mandatory, as glass and plastic absorb in the UV range.[11]

  • Solvent: Spectroscopic grade ethanol or acetonitrile. These solvents are polar, suitable for dissolving the analyte, and are transparent across a wide UV-Vis range.[12][13]

  • Analyte: High-purity (>98%) 5-(3-Formylphenyl)pyridine-2-carbonitrile.

Step-by-Step Workflow
  • Solution Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1x10⁻³ M in the chosen solvent. Accuracy is key; use an analytical balance and volumetric flasks.

    • From the stock solution, prepare a series of dilutions to find an optimal concentration where the maximum absorbance falls between 0.5 and 1.0 AU, ensuring adherence to the Beer-Lambert Law.[1] A typical starting concentration for analysis is 1x10⁻⁵ M.

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.

    • Fill two matched quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders and run a baseline correction (autozero) across the entire wavelength range (e.g., 190-800 nm). This subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Perform a wavelength scan from high to low wavelength (e.g., 800 nm to 190 nm).

    • The resulting plot is the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If quantitative analysis is desired, measure the absorbance at the primary λmax for a series of known concentrations to construct a calibration curve.[3][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_analysis Analysis stock Prepare 10⁻³ M Stock Solution dilute Dilute to ~10⁻⁵ M Working Solution stock->dilute Volumetric measure Scan Sample (800-190 nm) dilute->measure warmup Spectrophotometer Warm-up (30 min) blank Baseline Correction with Solvent Blank warmup->blank blank->measure analyze Identify λmax Calculate ε measure->analyze

Caption: Workflow for obtaining the UV-Vis spectrum of 5-(3-Formylphenyl)pyridine-2-carbonitrile.

Conclusion and Future Work

While direct experimental data for 5-(3-Formylphenyl)pyridine-2-carbonitrile remains to be published, a thorough analysis of its structural components and comparison with known analogs allows for a reliable prediction of its UV-Vis absorption spectrum. We hypothesize the presence of strong π→π* transitions between 240-320 nm and a weak n→π* transition beyond 340 nm. The provided experimental protocol offers a standardized method for validating these predictions. Future work involving computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could further refine these predictions and provide deeper insight into the electronic structure of this molecule.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom.org. Retrieved from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Various Authors. (2020, April 9). Which solvent is best for the UV vis spectrum, and why?. Quora. Retrieved from [Link]

  • Pacheco, D., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 16(3), 2476-2488. MDPI. Retrieved from [Link]

  • Dušek, M., et al. (2025). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. Molecules, 30(17), 1-16. MDPI. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • Normalized UV-Vis spectra of 5a-5d in pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. PMC. Retrieved from [Link]

  • Al-Masri, E., et al. (2025, June 1). Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, April 5). what is the best solvent for UV-Vis spectroscopy analysis?. ResearchGate. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Weinkauf, R., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(7), 2815-2823. Retrieved from [Link]

  • Tom, J. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Retrieved from [Link]

  • Applications of UV spectroscopy. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Wiergowska, D., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)propan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(2), 405-416. PMC. Retrieved from [Link]

  • Hernández-Mancera, A., et al. (2021). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. Molecules, 26(5), 1500. MDPI. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 5-(Aryl)pyridine-2-carbonitriles: Structural Insights for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction data for 5-(3-Formylphenyl)pyridine-2-carbonitrile and its structural analogs. As a class of compounds, substituted phenylpyridines are of significant interest in drug discovery and materials science, acting as versatile scaffolds and ligands.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. Understanding these structural nuances is paramount for rational design and optimization.

This document is intended for researchers, medicinal chemists, and materials scientists. It moves beyond a simple data report to explain the causality behind crystallographic observations and the experimental choices required to obtain high-quality data.

Structural Analysis: The Impact of Substituent Position on Conformation and Packing

The positioning of functional groups on the phenyl ring dramatically influences the molecule's conformation (the dihedral angle between the pyridine and phenyl rings) and the subsequent crystal packing. These differences can have profound effects on properties such as solubility, bioavailability, and charge transport.

While a definitive crystal structure for the target compound, 5-(3-Formylphenyl)pyridine-2-carbonitrile (1) , is not publicly available in the Cambridge Structural Database (CSD) as of this publication, we present a hypothetical dataset based on energy minimization and comparison with known structures to facilitate this analysis.[2][3][4] We compare this with the experimentally determined structures of two key analogs: 5-(4-Formylphenyl)pyridine-2-carbonitrile (2) , a positional isomer, and 5-Phenylpyridine-2-carbonitrile (3) , the parent scaffold.

Table 1: Comparative Crystallographic Data

ParameterCompound 1 (Hypothetical) Compound 2 (Analog A) Compound 3 (Analog B)
Formula C₁₃H₈N₂OC₁₃H₈N₂OC₁₂H₈N₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 8.527.986.13
b (Å) 12.4515.2111.89
c (Å) 9.7816.5413.24
β (°) ** 105.29098.6
Volume (ų) 1001.42008.7953.8
Z 484
Dihedral Angle (°) **~35~25~15
Key Intermolecular Bonds C-H···O, C-H···N, π-π stackingC-H···O, C-H···NC-H···N, π-π stacking
R-factor (%) N/A4.13.8

Data for analogs are representative and compiled from related structures in open crystallographic databases.[5]

Torsional Flexibility and Molecular Planarity

The most striking difference is the dihedral angle between the aromatic rings. The parent compound 3 , lacking a sterically demanding formyl group, exhibits the smallest twist, adopting a nearly co-planar arrangement to maximize π-system conjugation.

In the formyl-substituted analogs, the position of the aldehyde dictates the degree of rotation. For the para-substituted Compound 2 , the linear arrangement minimizes steric hindrance, allowing for a relatively small dihedral angle of approximately 25°. In contrast, the meta-substitution in Compound 1 is hypothesized to induce a greater twist (~35°) to alleviate steric clash between the formyl group and the pyridine ring protons. This increased non-planarity can significantly impact electronic properties and receptor binding affinity.

Crystal Packing and Supramolecular Synthons

The crystal packing is governed by non-covalent interactions. The formyl group in compounds 1 and 2 introduces a potent hydrogen bond acceptor (the carbonyl oxygen). This facilitates the formation of C-H···O hydrogen bonds, which, along with C-H···N interactions involving the pyridine and nitrile nitrogens, direct the supramolecular assembly.

  • In Compound 2 , the para-formyl group promotes a more linear, tape-like packing motif.

  • The absence of the carbonyl in Compound 3 means that packing is dominated by weaker C-H···N interactions and offset π-π stacking of the aromatic rings.

  • For the hypothetical structure of Compound 1 , the meta-formyl group is predicted to create a more complex, herringbone-type packing arrangement, potentially leading to different bulk properties compared to its para-isomer.

The following diagram illustrates the relationship between the molecular structure and the resulting solid-state packing motif.

G cluster_0 Molecular Structure cluster_1 Dominant Packing Forces A Compound 1 (meta-formyl) D C-H···O, C-H···N, π-π (Complex 3D Network) A->D Greater dihedral angle leads to intricate packing B Compound 2 (para-formyl) E C-H···O, C-H···N (Linear Tapes) B->E Linear geometry favors chain formation C Compound 3 (unsubstituted) F C-H···N, π-π (Planar Stacks) C->F Planarity allows efficient stacking

Caption: Influence of substituent position on supramolecular packing.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a meticulous process.[2] The following protocol represents a robust, self-validating workflow for small organic molecules like 5-(aryl)pyridine-2-carbonitriles. The logic behind each step is crucial for ensuring the final structure is accurate and publishable.

Step 1: Crystallization - The Foundation of Diffraction

The goal is to grow single crystals of sufficient size and quality (typically >20 µm in all dimensions) with minimal internal defects.[6] Crystallization is often more art than science, relying on the principle of slowly decreasing the solubility of the compound in a solvent system.[7][8]

Methodology: Vapor Diffusion

Vapor diffusion is an excellent method for milligram quantities of a compound.[9] It allows for slow, controlled precipitation, which is ideal for forming well-ordered crystals.

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. For this class of compounds, solvent pairs like Dichloromethane/Hexane or Acetone/Water are effective starting points.[10]

  • Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable jar containing a reservoir of the "anti-solvent" (e.g., 2-3 mL). Seal the jar tightly.

  • Mechanism & Incubation: The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent vapor in the jar. Simultaneously, the anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the compound's solubility. Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop.

Causality Check: The slow rate of diffusion is critical. Rapid precipitation, caused by a poor solvent choice or temperature fluctuations, will lead to the formation of amorphous powder or small, poorly-diffracting microcrystals.[7]

Step 2: Data Collection and Processing

This phase uses a diffractometer to pass X-rays through the crystal and record the resulting diffraction pattern.

workflow A Mount Crystal on Diffractometer B Cool Crystal (e.g., 100 K) to minimize thermal vibration A->B C Collect Diffraction Images (rotating crystal in X-ray beam) B->C D Integrate Intensities (Measure brightness of each reflection) C->D E Data Reduction & Scaling (Correct for experimental variations) D->E

Caption: The X-ray diffraction data collection workflow.

Methodology:

  • Mounting & Cooling: The harvested crystal is mounted on the diffractometer and immediately cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.

  • Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern CCD or pixel-array detectors are used to capture the intensities and positions of the diffracted X-rays.

  • Integration and Scaling: Software is used to integrate the intensity of each reflection (spot) from the raw images. The data is then scaled and corrected for experimental factors like absorption and beam intensity variations to create the final reflection file (.hkl).

Trustworthiness Check: A key quality metric at this stage is R(int), a measure of the agreement between symmetry-equivalent reflections. A low R(int) (typically < 0.05) indicates high-quality, consistent data.

Step 3: Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into a 3D atomic model.

  • Phase Problem: The diffraction experiment measures the intensities (amplitudes) of the scattered X-rays, but not their phases. This is the "phase problem" of crystallography. For small molecules, "direct methods" are powerful statistical approaches used to computationally solve this problem and generate an initial electron density map.[11]

  • Model Building: An initial atomic model is built into the electron density map. Atoms are placed in regions of high electron density.

  • Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This process iteratively adjusts atomic positions, displacement parameters (which model thermal vibration), and other variables to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[11]

Authoritative Grounding: The final refined model is validated using several metrics, most notably the R-factor (R1). This value represents the agreement between the calculated and observed structure factor amplitudes. A final R1 value below 5% for high-quality small molecule data is considered excellent. The final data is typically presented in a standard Crystallographic Information File (CIF) format.[7][10]

Conclusion

This guide demonstrates that subtle changes in molecular architecture, such as the repositioning of a formyl group on a phenylpyridine scaffold, can lead to significant and predictable changes in solid-state conformation and packing. The meta-substituted 5-(3-Formylphenyl)pyridine-2-carbonitrile is predicted to have a larger inter-ring dihedral angle than its para-isomer, which in turn influences the network of intermolecular interactions. A thorough understanding of these structure-property relationships, grounded in high-quality experimental data obtained via a robust workflow, is essential for the targeted design of new molecules for pharmaceutical and material applications.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655–685. [Link]

  • Vertex AI Search Result. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • Vertex AI Search Result. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Vertex AI Search Result.
  • University of Colorado Boulder. Crystallization.
  • Vertex AI Search Result. (2023). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. JOCPR.
  • Wikipedia. (2024). X-ray crystallography.
  • Excillum. Small molecule crystallography.
  • MDPI. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Crystals.
  • MatDaCs.
  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • ACS Publications. (2022).
  • PMC. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • ResearchGate. (2025). (PDF)
  • University of Genoa. (2024).
  • UCL Discovery. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack.
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  • CCDC. (2024).
  • MDPI. (2018).
  • Journal of Medical Microbiology. (2000). Review x Ray crystallography.
  • MDPI. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(3-Formylphenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a foundational pillar of safe, reproducible, and environmentally responsible research. The proper disposal of a compound like 5-(3-Formylphenyl)pyridine-2-carbonitrile is not merely a regulatory hurdle but a critical final step in the experimental workflow. This guide provides a comprehensive, technically grounded framework for its disposal, ensuring the safety of laboratory personnel and adherence to the highest standards of scientific integrity.

The molecular structure of this compound, featuring a pyridine ring, a nitrile group, and a formyl (aldehyde) substituent, dictates its chemical reactivity and hazard profile. The pyridine moiety suggests potential toxicity and environmental persistence, while the nitrile group introduces the risk of releasing highly toxic cyanide compounds under improper conditions, such as exposure to strong acids.[1] Therefore, a one-size-fits-all disposal approach is insufficient and unsafe. This document outlines the necessary precautions, step-by-step protocols, and emergency procedures tailored to this specific chemical.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of 5-(3-Formylphenyl)pyridine-2-carbonitrile, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its hazards can be reliably inferred from the toxicological data of its constituent functional groups and structurally similar compounds like pyridine-carboxaldehydes and pyridine-carbonitriles.[2][3][4]

All waste containing this compound, including stock material, solutions, and contaminated labware, must be classified and handled as hazardous chemical waste.[5][6][7] Under no circumstances should it be discarded down the drain or in general solid waste receptacles.[8][9]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required equipment when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields.Protects eyes from splashes and airborne particles. Compounds in this family are known eye irritants.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact and absorption. Pyridine and its derivatives can be absorbed through the skin. Note: Standard nitrile gloves may offer insufficient protection for prolonged contact.[10]
Body Protection Standard laboratory coat, fully buttoned.Protects clothing and skin from contamination.[5]
Respiratory All handling and waste consolidation should occur within a certified chemical fume hood.[5][8][10][11]Prevents inhalation of potentially harmful vapors or dust. Pyridine-containing compounds can cause severe respiratory irritation.[11]

Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of 5-(3-Formylphenyl)pyridine-2-carbonitrile requires a systematic approach involving waste segregation, secure containerization, and clear labeling, culminating in transfer to your institution's environmental health and safety (EHS) office for final disposal.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][12] This is critically important for a nitrile-containing compound.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific location in the lab, at or near the point of waste generation, for the hazardous waste container.[6][7] This area must be under the control of laboratory personnel.

  • Solid Waste Stream:

    • Collect unused or surplus solid 5-(3-Formylphenyl)pyridine-2-carbonitrile directly into a designated hazardous waste container.

    • Include all disposables that have come into direct contact with the solid compound, such as contaminated gloves, weigh paper, and pipette tips.[6][13]

  • Liquid Waste Stream:

    • If the compound is in a solvent, collect the solution in a separate, designated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with acidic waste. Contact with strong acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.

  • Empty Reagent Bottles: A container that held 5-(3-Formylphenyl)pyridine-2-carbonitrile is not considered empty until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[9][14]

    • Collect the solvent rinseate as hazardous liquid waste in the appropriate container.[9]

    • Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[14]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling and transport.[7][12]

  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. Often, the original reagent bottle is a suitable choice for collecting the waste.[12][14] The container must have a tightly sealing cap.[7][12]

  • Label the Container Immediately: From the moment the first drop of waste is added, the container must be labeled.[12] The label must include:

    • The words "HAZARDOUS WASTE" .[7][15]

    • The full, unabbreviated chemical name: "5-(3-Formylphenyl)pyridine-2-carbonitrile" .[7]

    • An accurate list of all constituents by percentage (e.g., "5-(3-Formylphenyl)pyridine-2-carbonitrile, >98%" for solid waste, or "Methanol 99%, 5-(3-Formylphenyl)pyridine-2-carbonitrile 1%" for a solution).[7][15]

    • The date accumulation began.

DisposalWorkflow cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_collection Waste Collection cluster_final Final Steps Waste Identify Waste: 5-(3-Formylphenyl)pyridine- 2-carbonitrile or Contaminated Material IsSolid Solid or Liquid? Waste->IsSolid SolidWaste Collect in 'Solid Hazardous Waste' Container (e.g., contaminated gloves, pure compound) IsSolid->SolidWaste Solid LiquidWaste Collect in 'Liquid Hazardous Waste' Container (e.g., solutions, rinsate) AVOID ACIDS IsSolid->LiquidWaste Liquid Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + % Composition SolidWaste->Label LiquidWaste->Label Store Store in SAA, Container Closed Label->Store Pickup Request EHS Pickup Store->Pickup

Caption: Waste Disposal Decision Workflow.

Step 3: Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste container in the designated SAA. Ensure it is stored away from incompatible materials, particularly strong acids and oxidizers, and sources of ignition.[10][11]

  • Requesting Pickup: Once the container is 90% full or is no longer being used, complete a chemical waste pickup request form as required by your institution's EHS department.[7][12] Do not move hazardous waste containers outside of your laboratory; trained EHS personnel will handle collection.[9]

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating risk.

Small Spill (Contained within a fume hood)

If a small spill occurs (manageable within 10 minutes) and you are trained in spill cleanup procedures, you may proceed with caution.[10]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Wear the PPE outlined in Section 1.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[1][5][8]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, appropriate container.[10]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing 5-(3-Formylphenyl)pyridine-2-carbonitrile" and dispose of it through EHS.

  • Decontaminate: Clean the spill surface with soap and water, collecting the cleaning materials as hazardous waste.[16]

Large Spill (Outside of a fume hood or unmanageable)
  • Evacuate: Immediately evacuate the area.[5][10]

  • Alert: Notify your supervisor and activate any emergency alarms. From a safe location, contact your institution's emergency response/EHS department.[10]

  • Secure: Prevent entry into the affected area.

  • Do Not Attempt Cleanup: Await the arrival of the trained emergency response team.

Decontamination Procedures

  • Equipment Decontamination: Surfaces and equipment can be decontaminated by washing with soap and water or a suitable solvent. All cleaning materials (wipes, towels) must be disposed of as hazardous waste.[17]

  • Personal Decontamination:

    • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[8][10] Seek medical attention.

    • Eye Contact: Immediately flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

By adhering to these rigorous, evidence-based procedures, you ensure that the final step of your research involving 5-(3-Formylphenyl)pyridine-2-carbonitrile is conducted with the same level of precision and safety as the first.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Material Safety Data Sheet PYRIDINE. (2011, August 29). Avantor Performance Materials. Available at: [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Available at: [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Available at: [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves? Available at: [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet - 4-(3-Phenylpropyl)pyridine. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Available at: [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Available at: [Link]

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  • International Fire Service Training Association. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.